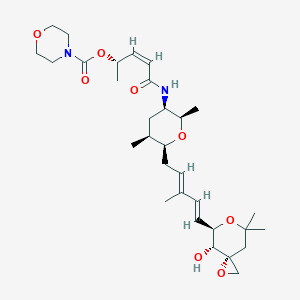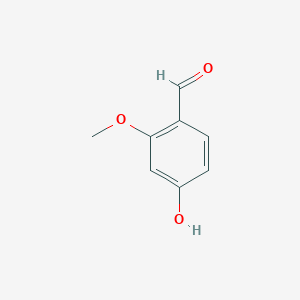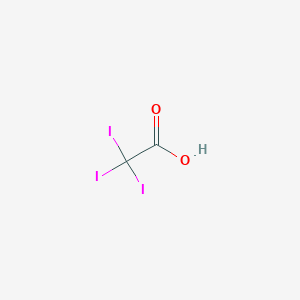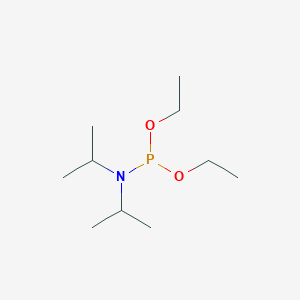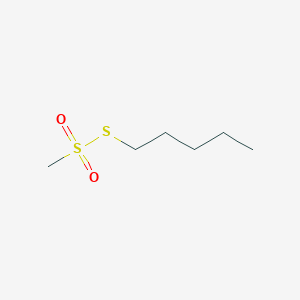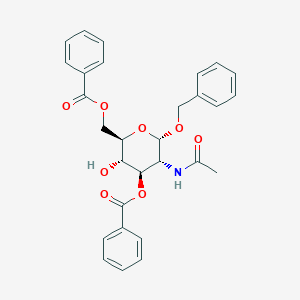
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related glycosides involves multiple steps, including deacetalation, methylation, benzoylation, and glycosylation processes. For instance, the synthesis pathway for similar compounds involves obtaining a benzyl glycoside through deacetalation of its derivative, followed by selective benzoylation and glycosylation to produce disaccharide derivatives. These steps are critical for the construction of complex sugar molecules, including the synthesis of disaccharide derivatives through controlled, partial benzylation and subsequent glycosylation processes (Matta, Vig, & Abbas, 1984).
Molecular Structure Analysis
The molecular structure of benzyl 2-acetamido-2-deoxy-glycosides and related compounds is characterized by the presence of protective benzyl and benzoyl groups. These groups are strategically placed to protect the glycosidic linkages and the acetamido group during synthesis. The structure is established through spectroscopic methods, including nuclear magnetic resonance (NMR), which provides detailed information on the molecular framework and the positioning of substituent groups.
Chemical Reactions and Properties
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including benzylation, deacetylation, and glycosylation. These reactions are pivotal for extending the glycoside chain and introducing specific functional groups. The compound's reactivity is influenced by the protective groups, which can be selectively removed or modified to facilitate further chemical transformations.
Physical Properties Analysis
The physical properties of benzyl 2-acetamido-2-deoxy-glycosides, including solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of the substituent groups. These properties are essential for the purification and characterization of the compound, as well as for determining its suitability for specific synthetic applications.
Chemical Properties Analysis
The chemical properties of benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside, such as reactivity towards nucleophiles and electrophiles, are determined by the acetamido and benzoate functional groups. These groups not only protect the glycosidic linkage but also provide reactive sites for further chemical modifications, enabling the synthesis of a wide range of derivatives for research and industrial applications.
Applications De Recherche Scientifique
Synthesis of Complex Carbohydrates
Researchers have developed methods to synthesize complex carbohydrate structures using Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside as a key intermediate. For example, Parquet and Sinaÿ (1971) presented a convenient synthesis route to derivatives of N-acetyl-D-gulosamine, showcasing the compound's utility in creating biologically relevant molecules (Parquet & Sinaÿ, 1971). This work underscores the chemical's versatility in synthesizing essential sugars.
Preparation of Disaccharide Derivatives
Matt, Vig, and Abbas (1984) demonstrated the synthesis of N-acetyl-3-O-methyllactosamine and its benzyl alpha-glycoside, using the compound as a precursor. This synthesis highlights its role in the preparation of disaccharides that are critical for studying carbohydrate-protein interactions involved in cellular communication and pathogen recognition (Matta, Vig, & Abbas, 1984).
Development of Blood Group Antigens
Milat and Sinaÿ (1981) described the synthesis of a tetrasaccharide with antigenic determinants for the human blood group B using the compound, showcasing its importance in creating synthetic blood group antigens for immunological studies (Milat & Sinaÿ, 1981). This application is particularly relevant for medical research and transfusion medicine.
Creation of Immunodeterminants
The synthesis of immunogens bearing immunodeterminants found on glycoproteins was explored by Ekborg, Sone, and Glaudemans (1982), who utilized the compound for the preparation of disaccharides integral to the immune response. This research underscores its value in immunology, particularly in vaccine development and understanding immune system interactions (Ekborg, Sone, & Glaudemans, 1982).
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO8/c1-19(31)30-24-26(38-28(34)22-15-9-4-10-16-22)25(32)23(18-35-27(33)21-13-7-3-8-14-21)37-29(24)36-17-20-11-5-2-6-12-20/h2-16,23-26,29,32H,17-18H2,1H3,(H,30,31)/t23-,24-,25-,26-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVKGGKJMHXHHZ-FSJVOCHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578017 | |
| Record name | Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | |
CAS RN |
82827-77-8 | |
| Record name | Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)


![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)

